Cas no 1805034-11-0 (3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol)

3-ブロモ-2-クロロ-6-(ジフルオロメチル)ピリジン-5-メタノールは、高純度の有機中間体であり、農薬や医薬品の合成において重要な役割を果たします。特に、ピリジン骨格にブロモ、クロロ、ジフルオロメチル基が導入された構造は、生物活性化合物の開発において高い反応性と選択性を提供します。5位のメタノール基はさらに誘導体化が可能であり、多様な官能基変換に適しています。この化合物は、精密有機合成や創薬研究において、高い汎用性と安定性を兼ね備えており、特に農薬分野での新規活性成分の探索に有用です。

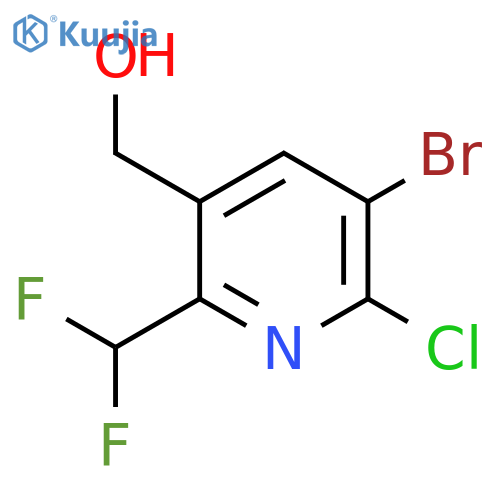

1805034-11-0 structure

商品名:3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol

CAS番号:1805034-11-0

MF:C7H5BrClF2NO

メガワット:272.47450709343

CID:4858445

3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol

-

- インチ: 1S/C7H5BrClF2NO/c8-4-1-3(2-13)5(7(10)11)12-6(4)9/h1,7,13H,2H2

- InChIKey: FBVVUECYRFXEAU-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=C(C(F)F)C(=C1)CO)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 33.1

3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029063263-1g |

3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol |

1805034-11-0 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1805034-11-0 (3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 506-17-2(cis-Vaccenic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量